molecular formula C16H17ClN2O2 B5605042 1-[3-(2-CHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-CARBONYL]PIPERIDINE

1-[3-(2-CHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-CARBONYL]PIPERIDINE

Cat. No.: B5605042
M. Wt: 304.77 g/mol
InChI Key: GVANEULOCHZRLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(2-CHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-CARBONYL]PIPERIDINE is a complex organic compound that belongs to the class of heterocyclic compounds. It features a piperidine ring attached to an oxazole moiety, which is further substituted with a chlorophenyl group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(2-CHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-CARBONYL]PIPERIDINE typically involves multiple steps:

Industrial Production Methods: Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions: 1-[3-(2-CHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-CARBONYL]PIPERIDINE undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while reduction can produce piperidine derivatives .

Scientific Research Applications

1-[3-(2-CHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-CARBONYL]PIPERIDINE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[3-(2-CHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-CARBONYL]PIPERIDINE involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 1-[3-(2-CHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-CARBONYL]PIPERIDINE is unique due to its specific structural features, which confer distinct pharmacological properties. Its combination of an oxazole ring with a piperidine moiety makes it a versatile compound in medicinal chemistry .

Properties

IUPAC Name

[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O2/c1-11-14(16(20)19-9-5-2-6-10-19)15(18-21-11)12-7-3-4-8-13(12)17/h3-4,7-8H,2,5-6,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVANEULOCHZRLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>45.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49729411
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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